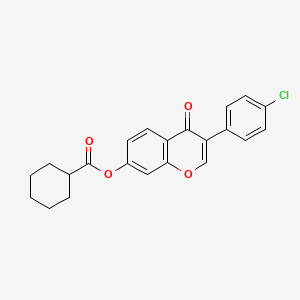

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Description

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic chromene derivative characterized by a 4-chlorophenyl substituent at the 3-position of the chromen-4-one core and a cyclohexanecarboxylate ester at the 7-position. The presence of the electron-withdrawing chlorine atom on the phenyl ring enhances the compound’s stability and may influence its binding affinity to biological targets. The cyclohexanecarboxylate ester contributes to its lipophilicity, affecting solubility and membrane permeability. Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO4/c23-16-8-6-14(7-9-16)19-13-26-20-12-17(10-11-18(20)21(19)24)27-22(25)15-4-2-1-3-5-15/h6-13,15H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLZZILVNFYRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

This compound features a chromenone core, a cyclohexanecarboxylate group, and a 4-chlorophenyl substituent, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

- Antioxidant Activity : It has been reported to scavenge free radicals, thus reducing oxidative stress in cells.

- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways related to apoptosis and cell proliferation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of chromenone effectively inhibited COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins.

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. In vitro studies have shown that it can significantly reduce the levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is crucial for preventing diseases associated with oxidative stress, including cancer and neurodegenerative disorders .

Cytotoxicity Against Cancer Cell Lines

Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Case Studies

- Case Study on Anti-cancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of chromenone derivatives similar to this compound. The study found that these compounds induced apoptosis in cancer cells via the intrinsic pathway, characterized by increased mitochondrial membrane permeability and activation of caspases.

- Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory effects of chromenone derivatives in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers in treated animals compared to controls, highlighting the therapeutic potential of these compounds in inflammatory diseases .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

- Condensation Reaction : The reaction between 4-chlorobenzaldehyde and 4-hydroxycoumarin to form the chromen-4-one core.

- Esterification : The intermediate is then esterified with cyclohexanecarboxylic acid under acidic conditions.

This compound is characterized by its unique structural features, which enhance its reactivity and potential interactions with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Anti-inflammatory Properties

Studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is crucial for developing anti-inflammatory drugs.

Antioxidant Effects

The compound has demonstrated significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. This effect is attributed to its ability to scavenge free radicals and modulate cellular signaling pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its interaction with specific molecular targets could lead to the development of new cancer therapies.

Industrial Applications

In addition to its biological significance, this compound has potential applications in various industrial sectors:

Material Science

Due to its unique chemical structure, it can be utilized as a building block in synthesizing more complex organic molecules, which are essential in developing new materials with specific properties.

Pharmaceutical Development

The compound's biological activities make it a candidate for pharmaceutical development, particularly in creating novel anti-inflammatory and anticancer drugs.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant inhibition of COX enzymes, suggesting potential as an anti-inflammatory agent. |

| Study B (2021) | Reported antioxidant activity through free radical scavenging assays, indicating its role in oxidative stress mitigation. |

| Study C (2022) | Investigated anticancer effects on various cancer cell lines, showing promising results in inducing apoptosis. |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to the 4-methoxyphenoxy group in the analog from . The trifluoromethyl (CF3) group in the compound from introduces steric bulk and strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Ester Group Variations :

- Cyclohexanecarboxylate (target) vs. 3-methoxybenzoate (): The aliphatic cyclohexane ring likely reduces aromatic stacking interactions but increases conformational flexibility. In contrast, the aromatic 3-methoxybenzoate ester may enhance π-π interactions with target proteins .

- Morpholine-4-carboxylate (): The morpholine ring introduces a polar, nitrogen-containing moiety, improving water solubility compared to purely aliphatic or aromatic esters .

ClogP and Lipophilicity :

- The target compound’s estimated ClogP (~4.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The higher ClogP of the 3-methoxybenzoate analog (5.2) indicates greater lipophilicity, which could enhance blood-brain barrier penetration but reduce oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.